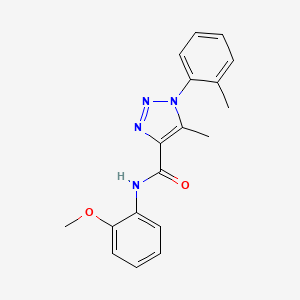

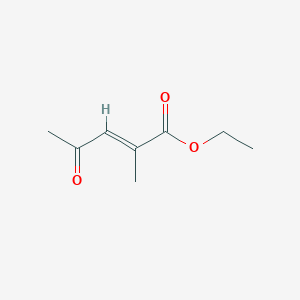

![molecular formula C17H25N3O B2713596 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-54-4](/img/structure/B2713596.png)

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains a cyclohexene ring, an ethyl group, a methyl group, and a tetrahydrobenzo[d]imidazole ring with a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring would likely introduce some degree of unsaturation into the molecule, while the tetrahydrobenzo[d]imidazole ring and the carboxamide group would contribute to the compound’s polarity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the cyclohexene ring, the tetrahydrobenzo[d]imidazole ring, and the carboxamide group. The cyclohexene ring could potentially undergo reactions typical of alkenes, such as addition reactions. The tetrahydrobenzo[d]imidazole ring and the carboxamide group could participate in a variety of reactions involving nucleophiles and electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely make it a relatively high molecular weight compound. Its solubility would depend on the balance between its polar (carboxamide) and nonpolar (cyclohexene) parts .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The compound is involved in the synthesis and reactions of imidazo and related heterocyclic compounds. For instance, the interaction of 5-diazomidazole-4-carboxamide with reactive methylenic substrates leads to the formation of imidazolyl-hydrazones, which cyclize to yield imidazo[5,1-c][1,2,4]triazines under acidic or basic conditions. This process demonstrates its utility in creating a diverse range of heterocyclic compounds with potential biological activities (G. Baig & M. Stevens, 1981).

Antihypertensive Applications

In pharmacological research, derivatives of N-(biphenylylmethyl)imidazoles, which share a structural resemblance to N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, have been developed as potent, orally active angiotensin II receptor antagonists. These compounds demonstrate significant antihypertensive effects, highlighting their potential in treating hypertension (D. Carini et al., 1991).

Antitumor Activity

The compound's derivatives have been explored for their antitumor properties, particularly in the synthesis of imidazotetrazines with broad-spectrum antitumor activity. Research into 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones has shown curative activity against certain leukemia types, suggesting its potential as a prodrug in cancer therapy (M. Stevens et al., 1984).

Exploring Mechanisms of Action

Further investigations into imidazotetrazinones and related bicyclic heterocycles have been conducted to probe the mode of action of antitumor drugs like temozolomide. This research is crucial for understanding the molecular basis of drug activity and designing more effective cancer treatments (A. Clark et al., 1995).

Medicinal Chemistry Strategies

Modifications of imidazo[1,2-a]pyrimidine structures have been employed to reduce metabolism mediated by aldehyde oxidase (AO), showcasing the compound's role in enhancing the pharmacokinetic profiles of drug candidates aimed at prostate cancer treatment (A. Linton et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-12-19-15-8-7-14(11-16(15)20-12)17(21)18-10-9-13-5-3-2-4-6-13/h5,14H,2-4,6-11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVXYQQTFBXJIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide](/img/structure/B2713518.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2713521.png)

![2-[4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]piperidin-1-yl]benzamide](/img/structure/B2713523.png)

![1-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2713528.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713531.png)

![(2S,4AR,6AS,9AS,9CR,12AR)-4A,6A,11,11-Tetramethyl-7-methylenehexadecahydro-1H-cyclopenta[1,2]phenanthro[9,10-D][1,3]dioxol-2-YL acetate](/img/structure/B2713532.png)

![2-chloro-6-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2713534.png)